1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene
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Overview
Description
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two dichloroboryl groups attached to a butene backbone, making it a valuable building block for various synthetic applications. The unique structure of this compound allows for selective transformations of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene typically involves the reaction of 3,3-dimethyl-1-butene with dichloroborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction. The synthetic route can be summarized as follows:
Reaction with Dichloroborane: 3,3-dimethyl-1-butene is reacted with dichloroborane in the presence of a catalyst.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the dichloroboryl groups to other functional groups.
Substitution: The dichloroboryl groups can be substituted with other nucleophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted derivatives .
Scientific Research Applications
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene exerts its effects involves the selective transformation of carbon-boron bonds. The molecular targets and pathways involved depend on the specific reaction or application. For example, in cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the activation of the boron-carbon bond .
Comparison with Similar Compounds
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene can be compared with other similar compounds such as:
1,1-Bis(pinacolboryl)alkanes: These compounds also contain two boron groups but differ in their reactivity and stability.
1,1-Bis(diphenylphosphino)ferrocene: This compound is used as a ligand in catalysis and has different applications compared to this compound.
1,1-Bis(dichlorophosphino)ferrocene: Similar in structure but used in different types of reactions and applications.
The uniqueness of this compound lies in its ability to undergo selective transformations, making it a versatile building block in organic synthesis.
Properties
CAS No. |
496813-23-1 |
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Molecular Formula |
C6H10B2Cl4 |
Molecular Weight |
245.6 g/mol |
IUPAC Name |
dichloro-(1-dichloroboranyl-3,3-dimethylbut-1-enyl)borane |
InChI |
InChI=1S/C6H10B2Cl4/c1-6(2,3)4-5(7(9)10)8(11)12/h4H,1-3H3 |
InChI Key |
LGPKMAJIGVCGPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=CC(C)(C)C)B(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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